molecular formula C21H21NO3S2 B2560053 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034400-71-8

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2560053
CAS No.: 2034400-71-8
M. Wt: 399.52
InChI Key: NLWXUOHJHFFJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclopropane-based carboxamide derivative featuring a hydroxyethyl bridge substituted with thiophen-2-yl and thiophen-3-yl groups, as well as a 2-methoxyphenyl moiety attached to the cyclopropane ring.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-25-17-6-3-2-5-16(17)20(9-10-20)19(23)22-14-21(24,15-8-12-26-13-15)18-7-4-11-27-18/h2-8,11-13,24H,9-10,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWXUOHJHFFJHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide, also referred to by its CAS number 1251577-29-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C13H14N2O3S2C_{13}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 310.4 g/mol. The structure features a cyclopropanecarboxamide core with thiophene and methoxyphenyl substituents, which are believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC13H14N2O3S2
Molecular Weight310.4 g/mol
CAS Number1251577-29-3

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds with similar thiophene structures have shown the ability to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to increased cell death in various cancer models .

In vivo studies have demonstrated that related compounds can effectively inhibit tumor growth in xenograft models without significant toxicity, suggesting a favorable therapeutic index . These findings highlight the potential of this class of compounds in developing new anticancer therapies.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Thiophene derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing nitric oxide production in macrophage models . This activity is crucial as excessive inflammation is linked to various chronic diseases.

Case Studies and Research Findings

  • Study on Apoptosis Induction : A study evaluated the effects of a structurally similar compound on human cancer cell lines, where it was found to significantly increase apoptosis markers compared to control groups. The mechanism involved the activation of caspases 3 and 9, indicating a robust apoptotic pathway activation .
  • Anti-inflammatory Effects : In another study, thiophene-based compounds were tested for their ability to inhibit LPS-induced inflammation in RAW264.7 cells. Results showed a marked decrease in pro-inflammatory cytokine levels, suggesting that these compounds could serve as effective anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclopropane Cores

Compound A: N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide ()

  • Structural Features: Cyclopropane core with a 4-methoxyphenoxy group and phenyl substitution.
  • Synthesis : Prepared via procedure B, yielding 78% as a diastereomeric mixture (dr 23:1).
  • Key Differences: Lacks thiophene substituents and hydroxyethyl bridge, resulting in reduced steric complexity compared to the target compound.

Compound B : (E)-3-(2-Chloro-3,3,3-trifluoroprop-1-en-yl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide ()

  • Structural Features : Cyclopropane with trifluoropropenyl and diphenyl groups.
  • Key Differences : The trifluoromethyl and chloro groups introduce strong electron-withdrawing effects, contrasting with the electron-rich thiophene and methoxyphenyl groups in the target compound. This may alter metabolic stability and target binding .

Thiophene-Containing Carboxamides

Compound C : N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Structural Features : Thiophene-2-carboxamide linked to a 2-nitrophenyl group.
  • Pharmacology: Exhibits genotoxicity in bacterial and mammalian cells.
  • The nitro group enhances electrophilicity, increasing reactivity but also toxicity risks .

Compound D : 2-(2-Hydrazinyl-2-oxoethyl)-N-(4-methoxyphenyl)furan-3-carboxamide ()

  • Structural Features : Furancarboxamide with a hydrazinyl-oxoethyl side chain.
  • Synthesis : Prepared via acyl azide intermediates; yields ~50–60%.
  • Key Differences : Replacement of thiophene with furan reduces sulfur-mediated interactions (e.g., hydrogen bonding via S atoms). The hydrazine group may improve solubility but introduce instability under acidic conditions .

Methoxyphenyl-Substituted Derivatives

Compound E : N-(3-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxamide ()

  • Structural Features : Cyclopropane with 3-methoxyphenyl and trifluoropropenyl groups.
  • Crystallography : Dihedral angles between aromatic rings range from 8.5° to 16.1°, indicating moderate planarity.
  • Key Differences : The absence of thiophene substituents limits opportunities for sulfur-based interactions (e.g., C–H⋯S hydrogen bonds) observed in thiophene-containing analogs .

Data Tables

Table 2: Computational and Crystallographic Analysis

Compound Computational Methods Crystallographic Tools Key Findings Reference
Target Compound N/A N/A N/A N/A
Compound C DFT (Colle-Salvetti method) SHELX, Mercury CSD 2.0 Weak C–H⋯O/S interactions
Compound E N/A SHELXL Dihedral angles: 8.5°–16.1°

Analysis of Key Findings

  • Synthetic Accessibility : The target compound’s dual thiophene substituents and hydroxyethyl bridge may complicate synthesis, requiring optimized diastereoselective methods akin to Compound A’s procedure B .
  • Pharmacological Potential: Thiophene-containing analogs (e.g., Compound C) demonstrate bioactivity but also toxicity, suggesting the need for structural optimization to balance efficacy and safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.